

A Technical Guide to L-Phenylalanine-d7: Molecular Weight, Analysis, and Applications

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **L-Phenylalanine-d7**, a deuterated stable isotope-labeled amino acid. The focus is on its molecular properties, the methodologies for its characterization, and its application in scientific research, particularly in metabolic and pharmacokinetic studies.

Quantitative Data Summary

L-Phenylalanine-d7 is the isotopically labeled form of L-Phenylalanine where seven hydrogen atoms have been replaced by deuterium. This substitution results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification. The key molecular properties are summarized below.

Property	L-Phenylalanine-d7	L-Phenylalanine (Unlabeled)
Molecular Weight	172.23 g/mol [1][2][3][4]	165.19 g/mol [4]
Monoisotopic Mass	172.122915815 Da	165.0789793 Da
Chemical Formula	C ₉ H ₄ D ₇ NO ₂	C ₉ H ₁₁ NO ₂
CAS Number	69113-60-6	63-91-2
Isotopic Purity	Typically ≥98 atom % D	Not Applicable



Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight and confirming the isotopic enrichment of **L-Phenylalanine-d7**. A general protocol for this analysis is outlined below.

Objective: To verify the molecular weight and isotopic purity of an **L-Phenylalanine-d7** sample.

Materials:

- L-Phenylalanine-d7 sample
- L-Phenylalanine (unlabeled standard)
- High-purity solvents (e.g., methanol, water, acetonitrile)
- Mass spectrometer (e.g., LC-MS/MS, MALDI-TOF, High-Resolution Orbitrap)

Methodology:

- Sample Preparation:
 - Prepare a stock solution of L-Phenylalanine-d7 in a suitable solvent (e.g., 1 mg/mL in 50% methanol).
 - Prepare a corresponding stock solution of unlabeled L-Phenylalanine.
 - Create a series of dilutions for both samples to determine the optimal concentration for analysis.
- Instrument Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
 - Set the instrument to operate in a suitable ionization mode, typically positive electrospray ionization (ESI) for amino acids.



Define the mass range for scanning to include the expected m/z (mass-to-charge ratio) values for both the labeled and unlabeled compounds. For [M+H]⁺ ions, this would be around 173.2 for L-Phenylalanine-d7 and 166.2 for L-Phenylalanine.

Data Acquisition:

- Introduce the prepared samples into the mass spectrometer, often via direct infusion or through a liquid chromatography (LC) system.
- Acquire the full scan mass spectra for both the unlabeled L-Phenylalanine and the L-Phenylalanine-d7 samples.
- For more detailed structural confirmation, perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns.

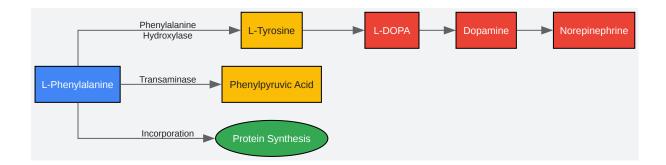
Data Analysis:

- Analyze the resulting mass spectra to identify the molecular ion peaks. For L-Phenylalanine-d7, the protonated molecule ([M+H]+) should be the most abundant peak in the isotopic envelope.
- Compare the measured mass of the most abundant isotopologue of L-Phenylalanine-d7 to its theoretical monoisotopic mass (172.12 Da).
- Calculate the isotopic enrichment by comparing the peak intensities of the deuterated species to any residual unlabeled species within the L-Phenylalanine-d7 sample.

Visualizations: Pathways and Workflows

L-Phenylalanine is an essential amino acid that serves as a precursor for several critical metabolic pathways. **L-Phenylalanine-d7** is frequently used as a tracer to study these pathways in vivo and in vitro. The diagram below illustrates the primary metabolic conversions of L-Phenylalanine.



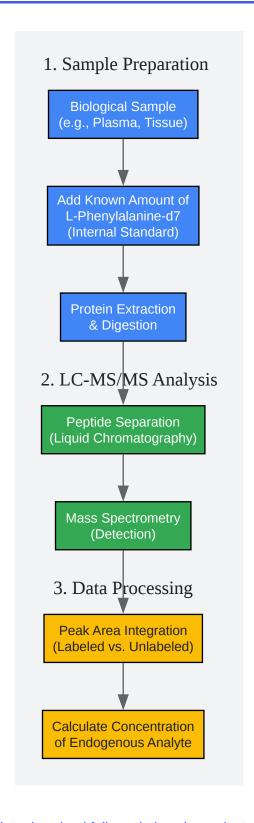


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Fig 1. Key metabolic pathways involving L-Phenylalanine.

Stable isotope-labeled amino acids are foundational to modern quantitative proteomics, particularly in methods that use labeled internal standards for absolute quantification of proteins or peptides.





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Fig 2. Workflow for quantification using a stable isotope-labeled standard.



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